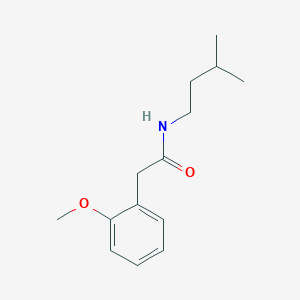
N-isopentyl-2-(2-methoxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-isopentyl-2-(2-methoxyphenyl)acetamide, commonly known as MPA, is a synthetic compound that belongs to the class of amides. It has been extensively studied for its potential applications in scientific research. MPA is a white, crystalline solid that is soluble in organic solvents such as ethanol, methanol, and chloroform.
作用机制
The exact mechanism of action of MPA is not fully understood. However, it has been proposed that MPA acts by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. MPA has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation.
Biochemical and Physiological Effects:
MPA has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce the production of proinflammatory cytokines such as TNF-α and IL-1β. MPA has also been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. MPA has been shown to have analgesic and antipyretic effects.
实验室实验的优点和局限性
MPA has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the laboratory. MPA has been extensively studied for its potential applications in scientific research. However, there are also some limitations associated with the use of MPA in lab experiments. MPA is a synthetic compound that may not fully mimic the effects of natural compounds. MPA may also have off-target effects that need to be carefully evaluated.
未来方向
There are several future directions for the study of MPA. Further studies are needed to fully understand the mechanism of action of MPA. Future studies should also investigate the potential applications of MPA in the treatment of various inflammatory diseases. Additionally, studies should evaluate the safety and efficacy of MPA in animal models and human clinical trials. Finally, the development of novel derivatives of MPA with improved pharmacokinetic and pharmacodynamic properties should be explored.
Conclusion:
In conclusion, MPA is a synthetic compound that has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biological activities, including anti-inflammatory, analgesic, and antipyretic effects. MPA has been shown to inhibit the production of proinflammatory cytokines such as TNF-α and IL-1β, which are involved in the pathogenesis of various inflammatory diseases. Further studies are needed to fully understand the mechanism of action of MPA and its potential applications in the treatment of various inflammatory diseases.
合成方法
The synthesis of MPA involves the reaction of isopentylamine with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane. The resulting product is then purified by recrystallization using an appropriate solvent.
科学研究应用
MPA has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biological activities, including anti-inflammatory, analgesic, and antipyretic effects. MPA has been shown to inhibit the production of proinflammatory cytokines such as TNF-α and IL-1β, which are involved in the pathogenesis of various inflammatory diseases.
属性
产品名称 |
N-isopentyl-2-(2-methoxyphenyl)acetamide |
|---|---|
分子式 |
C14H21NO2 |
分子量 |
235.32 g/mol |
IUPAC 名称 |
2-(2-methoxyphenyl)-N-(3-methylbutyl)acetamide |
InChI |
InChI=1S/C14H21NO2/c1-11(2)8-9-15-14(16)10-12-6-4-5-7-13(12)17-3/h4-7,11H,8-10H2,1-3H3,(H,15,16) |
InChI 键 |
FEFFUSNTSZFBAV-UHFFFAOYSA-N |
SMILES |
CC(C)CCNC(=O)CC1=CC=CC=C1OC |
规范 SMILES |
CC(C)CCNC(=O)CC1=CC=CC=C1OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(2,4-Difluorophenyl)sulfonyl]-4-methylpiperazine](/img/structure/B261812.png)
![2-{4-[(2,6-Difluorophenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B261820.png)
![Ethyl 1-[(3-bromophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B261822.png)



![N-[2-(1-cyclohexen-1-yl)ethyl]-2,4-difluorobenzenesulfonamide](/img/structure/B261830.png)



![2,6-difluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B261846.png)


